molecular formula C24H23ClN2O5S B11237841 N-(5-chloro-2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11237841
M. Wt: 487.0 g/mol
InChI Key: DMQFULPUNDEFBP-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzoxazine ring, a sulfonyl group, and a carboxamide group. The presence of these functional groups contributes to its diverse reactivity and potential utility in research and industry.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O5S/c1-15-4-8-18(9-5-15)33(29,30)27-14-23(32-22-12-16(2)6-10-20(22)27)24(28)26-19-13-17(25)7-11-21(19)31-3/h4-13,23H,14H2,1-3H3,(H,26,28)

InChI Key

DMQFULPUNDEFBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-chloro-2-methoxyphenyl)-7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide include other benzoxazine derivatives and sulfonyl-containing compounds. Examples include:

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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